molecular formula C2F6O5S2 B140633 Trifluoromethanesulfonic anhydride CAS No. 358-23-6

Trifluoromethanesulfonic anhydride

Cat. No. B140633
Key on ui cas rn: 358-23-6
M. Wt: 282.14 g/mol
InChI Key: WJKHJLXJJJATHN-UHFFFAOYSA-N
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Patent
US06469206B2

Procedure details

The process of the present invention may be operated in a batch, continuous or semi-continuous manner. For example, the process may be carried out by first reacting a ketene and triflic acid in a reaction vessel equipped with a distillation column. This vessel containing the mixed anhydride then may be heated to effect reactive distillation of the contents of the reaction vessel and recover triflic anhydride from the upper section of the distillation column. The process for the coproduction of triflic anhydride and a carboxylic acid anhydride, e.g., acetic or isobutyric anhydride, preferably is carried out in a continuous or semi-continuous manner comprising the steps of: (1) introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid react to form a product comprising a mixed anhydride, e.g., acetyl triflate or isobutyryl triflate; (2) removing product from the reaction vessel and introducing it into the mid-section of a reactive distillation column wherein the mixed anhydride disproportionates to form triflic anhydride and a carboxylic anhydride, e.g. acetic or isobutyric anhydride; (3) removing triflic anhydride from the upper section of the reactive distillation column; and (4) removing a carboxylic anhydride from the lower section of the reactive distillation column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
acetyl triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
isobutyryl triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=C=O.[OH:4][S:5]([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6].[O:12](C(=O)C)[S:13]([C:16]([F:19])([F:18])[F:17])(=O)=[O:14].O(C(=O)C(C)C)S(C(F)(F)F)(=O)=O>>[S:5]([O:4][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:14])=[O:12])([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
acetyl triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C(C)=O
Step Six
Name
isobutyryl triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C(C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a distillation column
TEMPERATURE
Type
TEMPERATURE
Details
may be heated
DISTILLATION
Type
DISTILLATION
Details
distillation of the contents of the reaction vessel
CUSTOM
Type
CUSTOM
Details
recover triflic anhydride
DISTILLATION
Type
DISTILLATION
Details
from the upper section of the distillation column
ADDITION
Type
ADDITION
Details
introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid
CUSTOM
Type
CUSTOM
Details
react
CUSTOM
Type
CUSTOM
Details
to form a product
CUSTOM
Type
CUSTOM
Details
(2) removing product from the reaction vessel
ADDITION
Type
ADDITION
Details
introducing it into the
DISTILLATION
Type
DISTILLATION
Details
mid-section of a reactive distillation column wherein the mixed anhydride

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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